

Spectroscopic and Analytical Profile of 5-(2-Iodophenyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-Iodophenyl)-1H-tetrazole

Cat. No.: B1310592

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-(2-Iodophenyl)-1H-tetrazole**, tailored for researchers, scientists, and professionals in the field of drug development. This document compiles available data and provides detailed experimental protocols for the characterization of this molecule.

Compound Information

5-(2-Iodophenyl)-1H-tetrazole is a substituted aromatic tetrazole. The tetrazole moiety is a well-known bioisostere for carboxylic acids, making this class of compounds valuable in medicinal chemistry. The presence of an iodine atom on the phenyl ring offers a potential site for further chemical modification, such as cross-coupling reactions.

Property	Value
CAS Number	73096-40-9 [1] [2] [3] [4]
Molecular Formula	C ₇ H ₅ IN ₄ [1] [3] [4]
Molecular Weight	272.05 g/mol [1] [3]

Spectroscopic Data

While a complete set of spectroscopic data for **5-(2-Iodophenyl)-1H-tetrazole** is not readily available in the public domain, the following tables present the expected and analogous data based on closely related compounds, such as 5-(2-bromophenyl)-1H-tetrazole and 5-(2-chlorophenyl)-1H-tetrazole.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the tetrazole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the tetrazole ring and the iodine atom.

Predicted ¹H NMR Data (DMSO-d₆, 500 MHz)

Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J) Hz
~16.9 (broad singlet)	1H, N-H
~7.9 (doublet of doublets)	1H, Ar-H
~7.7 (doublet of doublets)	1H, Ar-H
~7.6 (triplet of doublets)	1H, Ar-H
~7.5 (triplet of doublets)	1H, Ar-H

- **¹³C NMR:** The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring and the tetrazole ring. The carbon attached to the iodine atom will show a characteristic chemical shift.

Predicted ^{13}C NMR Data (DMSO-d₆, 125 MHz)

Chemical Shift (δ) ppm

~155

~134

~133

~132

~128

~126

~95 (C-I)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C=N bonds of the tetrazole ring, as well as the aromatic C-H and C=C bonds.

Predicted IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Functional Group
3450 - 3200	N-H stretching
3100 - 3000	Aromatic C-H stretching
1610 - 1580	C=N stretching (tetrazole ring)
1500 - 1400	Aromatic C=C stretching
1100 - 900	Tetrazole ring vibrations
760 - 740	C-I stretching

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Predicted Mass Spectrometry Data

Ionization Mode m/z

ESI- [M-H]⁻ at 270.95

ESI+ [M+H]⁺ at 272.96

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard procedures for the characterization of substituted tetrazoles.[\[6\]](#)[\[7\]](#)[\[8\]](#)

NMR Spectroscopy

- Instrumentation: A Bruker Avance spectrometer operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR is recommended.
- Sample Preparation: Dissolve approximately 5-10 mg of **5-(2-Iodophenyl)-1H-tetrazole** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition:
 - Acquire the spectrum at a temperature of 298 K.
 - Use a spectral width of 16 ppm.
 - Set the number of scans to 16, with a relaxation delay of 1 second.
 - Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of 240 ppm.
 - Set the number of scans to 1024, with a relaxation delay of 2 seconds.

- Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

IR Spectroscopy

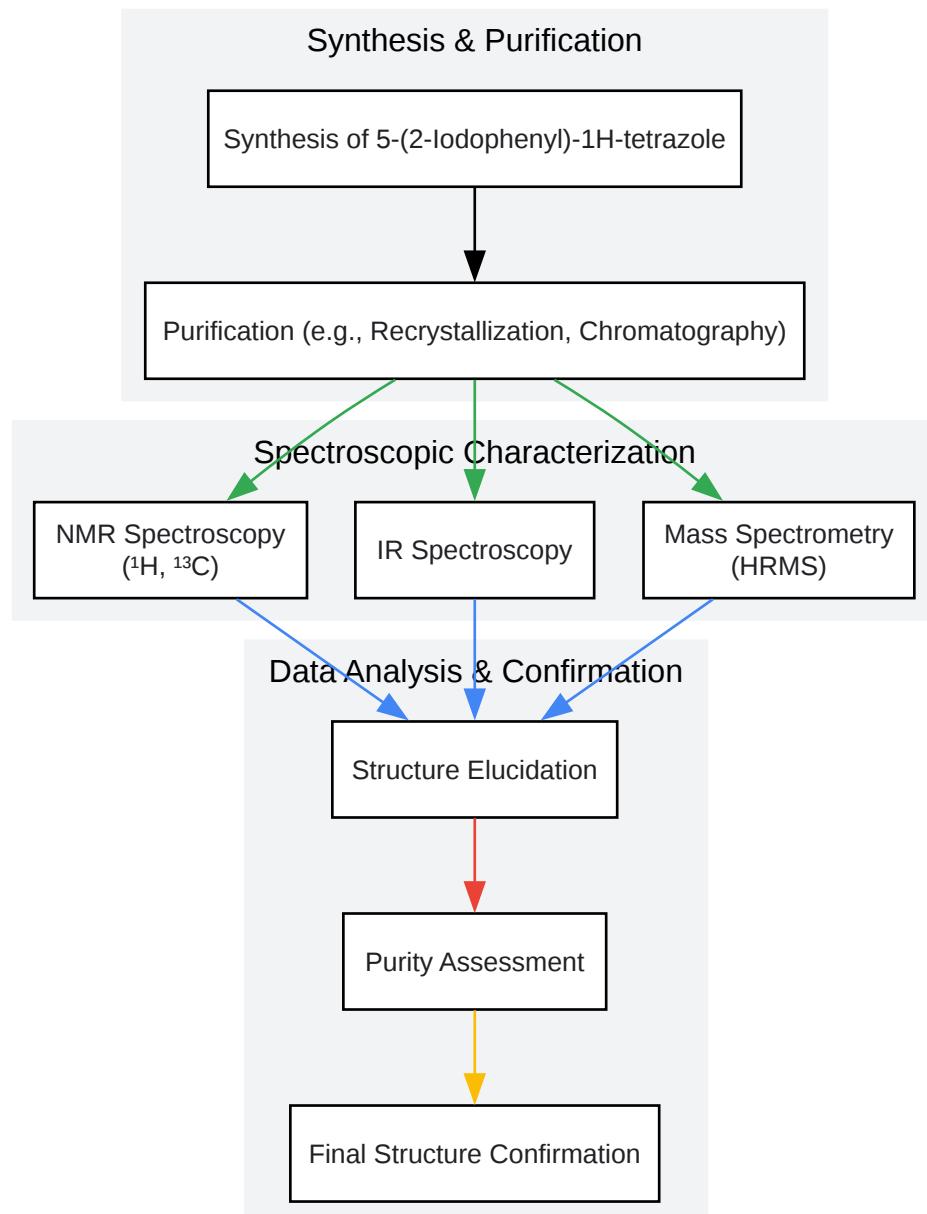
- Instrumentation: A PerkinElmer Spectrum Two or similar FT-IR spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of approximately 1 mg of the sample with 100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.
- Acquisition:
 - Record the spectrum in the range of 4000-400 cm⁻¹.
 - Average 16 scans to improve the signal-to-noise ratio.
 - Perform a background scan with an empty sample holder.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (HRMS) such as a TOF (Time-of-Flight) or Orbitrap instrument with an electrospray ionization (ESI) source.
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
 - Acquire spectra in both positive and negative ion modes.
 - Set the mass range to m/z 100-500.
 - Use nitrogen as the nebulizing and drying gas.

Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **5-(2-Iodophenyl)-1H-tetrazole**.



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Analytical Workflow for **5-(2-Iodophenyl)-1H-tetrazole**.

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